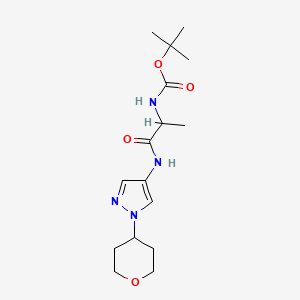

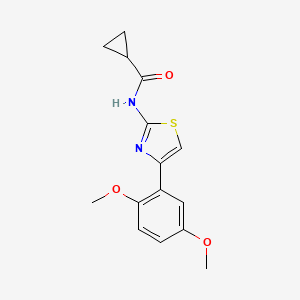

![molecular formula C27H31N7O3S3 B2482236 4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 393874-66-3](/img/structure/B2482236.png)

4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The interest in compounds containing 1,3,4-thiadiazole, 1,2,4-triazole, and benzamide structures stems from their diverse biological activities and potential applications in medicinal chemistry. These heterocycles are known for their pharmacological properties and are investigated for various applications, including antimicrobial, anticancer, and antioxidant activities.

Synthesis Analysis

The synthesis of similar compounds typically involves multistep reactions, including cyclization, acylation, and substitution reactions. For instance, the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives can be achieved through the reaction of thiosemicarbazides in aqueous sodium hydroxide or acid media, leading to the formation of respective heterocycles (Maliszewska-Guz et al., 2005).

Molecular Structure Analysis

Molecular structure confirmation of similar compounds is commonly performed using X-ray structure analysis. The molecular docking studies of related compounds have indicated potential interactions with various biological targets, suggesting their utility in drug design (Pavlova et al., 2022).

Chemical Reactions and Properties

Compounds within this chemical space often undergo reactions characteristic of their functional groups, such as nucleophilic substitution, cyclization, and rearrangement reactions. For example, the unexpected ring closure and sulfonation reactions in the synthesis of thiadiazolylaminobenzenesulfonic acid derivatives highlight the complex reactivity of these molecules (Kariuki et al., 2022).

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds structurally similar to "4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide" have been explored for their antimicrobial and antifungal properties. For instance, derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems have shown sensitivity to both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans. These findings highlight the compound's potential as a basis for developing new antimicrobial and antifungal agents (Sych et al., 2019).

Larvicidal Activities

Research into novel triazinone derivatives, which share structural similarities with the compound , has revealed their effectiveness as mosquito larvicides. This suggests potential applications in controlling mosquito populations and combating mosquito-borne diseases. The studies have evaluated these compounds' growth inhibition properties against certain bacterial and fungal pathogens as well, indicating a broader spectrum of bioactivity (Kumara et al., 2015).

Anticancer Potential

Further research has been directed towards investigating the anticancer potential of similar compounds. The structural features of these compounds, particularly the presence of 1,3,4-thiadiazol and triazole moieties, have been associated with promising anticancer activity. These findings pave the way for the development of new anticancer drugs, highlighting the importance of such compounds in medical research and therapy development (Tiwari et al., 2017).

properties

IUPAC Name |

4-butoxy-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N7O3S3/c1-4-6-14-37-21-12-10-19(11-13-21)24(36)28-16-22-30-32-26(34(22)20-9-7-8-18(3)15-20)39-17-23(35)29-25-31-33-27(40-25)38-5-2/h7-13,15H,4-6,14,16-17H2,1-3H3,(H,28,36)(H,29,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIYVUOSBHBYJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C)SCC(=O)NC4=NN=C(S4)SCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N7O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

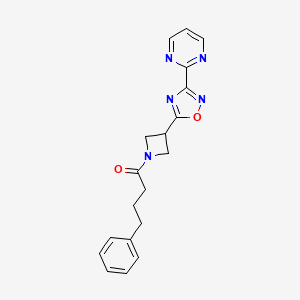

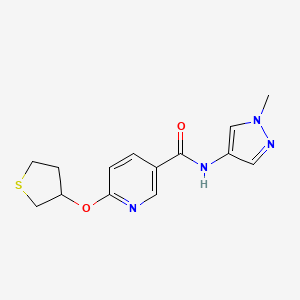

![(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2482153.png)

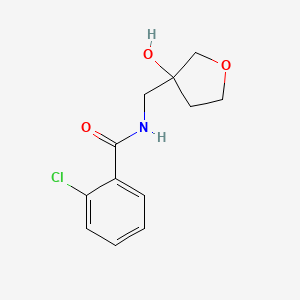

![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2482159.png)

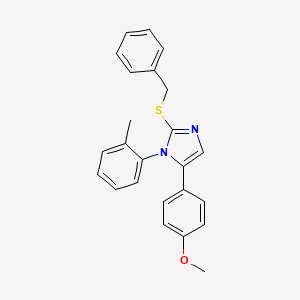

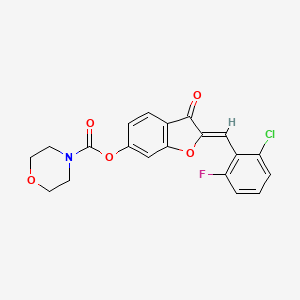

![3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482164.png)

![Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2482166.png)

![3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2482168.png)

![4-methoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2482172.png)